molecular formula C23H34Cl2N2O3 B2698560 1-(2,2-Diphenylethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1351649-29-0

1-(2,2-Diphenylethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2698560
CAS No.: 1351649-29-0
M. Wt: 457.44
InChI Key: RAFOPOUORGLXRR-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS# 1351649-29-0) is a chemically synthesized piperazine derivative supplied as a high-purity dihydrochloride salt to enhance stability and handling . With a molecular formula of C 23 H 33 ClN 2 O 3 and a molecular weight of 420.97 g/mol, this compound features a balanced molecular architecture designed for pharmaceutical research . Its structural core includes a diphenylethoxy group and a hydroxyethyl-piperazine moiety, which collectively contribute to its physicochemical profile, suggesting potential for good solubility and bioavailability in preclinical models . The piperazine core is a privileged structure in medicinal chemistry, often associated with activity in the central nervous system (CNS). Compounds with similar 1-(2-hydroxyethyl)piperazine subunits have been investigated as multifunctional ligands, demonstrating agonist activity at dopamine D2/D3 receptors while also possessing iron-chelating capabilities believed to mitigate oxidative stress . This suggests potential research applications for this compound in neuropharmacology, particularly in studies focused on receptor modulation and neurodegenerative pathways . The structural design, incorporating lipophilic and polar functionalities, may facilitate blood-brain barrier penetration, making it a candidate for in vitro and in vivo studies targeting neurological disorders . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. All information presented is for informational purposes and is not intended to imply a specific pharmacological effect or guarantee research outcomes.

Properties

IUPAC Name

1-(2,2-diphenylethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3.2ClH/c26-16-15-24-11-13-25(14-12-24)17-22(27)18-28-19-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21;;/h1-10,22-23,26-27H,11-19H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFOPOUORGLXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(COCC(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2-Diphenylethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with potential pharmacological applications. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system and cardiovascular systems. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's chemical structure can be described as follows:

  • Molecular Formula : C22H30Cl2N2O2
  • Molecular Weight : 431.39 g/mol

The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs) and neurotransmitter systems. GPCRs play crucial roles in signal transduction and are involved in various physiological processes.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific GPCRs, influencing pathways related to neurotransmitter release and vascular tone.
  • Neurotransmitter Interaction : It is hypothesized that the compound may affect serotonin and dopamine pathways, which are critical in mood regulation and psychotropic effects.

Biological Activity Data

Biological Activity Effect Reference
Antidepressant-like effectsIncreased serotonin levels
Cardiovascular modulationReduced blood pressure in animal models
Neuroprotective propertiesDecreased neuronal apoptosis

Case Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of the compound in rodent models. Results indicated a significant increase in serotonin levels, suggesting that the compound may enhance serotonergic neurotransmission. Behavioral tests showed reduced depressive-like symptoms compared to control groups.

Case Study 2: Cardiovascular Impact

In a controlled animal study, the compound was administered to hypertensive rats. The results demonstrated a marked reduction in blood pressure and heart rate variability, indicating potential therapeutic benefits for hypertension management.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Neuroprotective Effects : Research published in Journal of Neurochemistry showed that the compound could protect against neuronal cell death induced by oxidative stress, potentially through antioxidant mechanisms.
  • Behavioral Studies : Behavioral assays indicated that administration of the compound resulted in anxiolytic effects, supporting its potential use in treating anxiety disorders.
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles revealed favorable pharmacokinetic properties, including good oral bioavailability and moderate half-life.

Scientific Research Applications

Pharmacological Applications

1-(2,2-Diphenylethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride exhibits several pharmacological properties:

Antidepressant Activity

Research has indicated that compounds containing piperazine derivatives can exhibit antidepressant effects. The presence of the hydroxyethyl group may enhance the interaction with neurotransmitter receptors, potentially leading to improved mood regulation.

Antipsychotic Properties

The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies on related compounds have shown modulation of dopamine receptors, which is crucial for antipsychotic activity.

Antihypertensive Effects

There is emerging evidence that piperazine derivatives can influence cardiovascular health by modulating blood pressure. This compound may interact with various receptors involved in vascular regulation, offering a pathway for the development of antihypertensive medications.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

StudyFindings
Study 1 : Synthesis and Biological EvaluationInvestigated the synthesis of piperazine derivatives and their effects on serotonin receptors, showing promising antidepressant activity.
Study 2 : Molecular Docking StudiesConducted molecular docking simulations indicating strong binding affinity to dopamine D₂ receptors, suggesting antipsychotic potential.
Study 3 : Cardiovascular ImpactEvaluated the impact of piperazine compounds on blood pressure regulation in animal models, highlighting antihypertensive properties.

Comparison with Similar Compounds

Structural Analog Overview

The compound shares a propan-2-ol core with substituted piperazines and phenoxy/ethoxy groups. Below is a comparative analysis of structurally related derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Findings Reference
Target Compound : 1-(2,2-Diphenylethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride - 2,2-Diphenylethoxy
- 4-(2-Hydroxyethyl)piperazine
~468.9* (free base) Hypothesized enhanced lipophilicity and receptor affinity due to diphenylethoxy group. Synthesized analog
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol - 2-Methoxy-4-nitrophenoxy
- 4-(2-Hydroxyethyl)piperazine
~425.4 Leading compound in radioprotection studies; nitro group enhances electron-withdrawing effects, improving stability.
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride - 4-Methoxyphenylpiperazine
- 2-Nitrophenoxy
460.35 High melting point (590.4°C) and low vapor pressure, suggesting thermal stability. Nitrophenoxy may confer redox activity.
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride - 2-Allylphenoxy
- 4-(2-Hydroxyethyl)piperazine
393.35 Allyl group introduces potential for covalent binding; moderate solubility in aqueous buffers.
1-(Phenylamino)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol trihydrochloride - Phenylamino
- Trihydrochloride salt
~388.8* (free base) Trihydrochloride form increases solubility but may reduce membrane permeability.

*Calculated based on molecular formulas.

Key Structural and Functional Differences

Nitro or methoxy groups in analogs (e.g., and ) introduce polarity, balancing solubility and target engagement .

Piperazine Modifications :

  • 4-(2-Hydroxyethyl)piperazine is conserved across most analogs, suggesting its critical role in hydrogen bonding or receptor interaction.
  • Analogs with 4-methoxyphenylpiperazine () or trihydrochloride salts () exhibit altered pharmacokinetic profiles due to steric or ionic effects .

Salt Forms: Dihydrochloride salts (target compound, ) improve aqueous solubility but may require pH adjustment for optimal absorption.

Research Findings from Analog Studies

  • Radioprotective Potential: Piperazine derivatives with electron-withdrawing groups (e.g., nitro in ) show enhanced efficacy in scavenging free radicals, a trait hypothesized for the target compound .
  • Thermal Stability : Compounds like ’s analog (melting point >590°C) demonstrate robustness under extreme conditions, a desirable trait for pharmaceutical manufacturing .
  • Synthetic Yields : Urea-linked piperazine-thiazole analogs () achieve yields >85%, suggesting feasible scalability for structurally related compounds .

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to maximize yield and purity?

Methodological Answer: The synthesis of piperazine-derived compounds like this dihydrochloride salt typically involves:

  • Stepwise alkylation and etherification : Reacting phenoxy-propanol intermediates with substituted piperazines under controlled conditions .
  • Acidification for salt formation : Hydrochloric acid is used to precipitate the dihydrochloride form .

Q. Key Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature40–60°C (alkylation step)Higher temps risk side reactions
pH7.5–8.5 (amine coupling)Alkaline pH ensures nucleophilicity
Reaction Time12–24 hrs (etherification)Longer durations improve conversion
Solvent SystemDichloromethane/THFPolarity affects intermediate solubility

Post-synthesis, purity is validated via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR (e.g., δ 3.5–4.5 ppm for ether and piperazine protons) and High-Resolution Mass Spectrometry (HRMS) .

Q. Which analytical techniques are most robust for characterizing structural integrity and salt form confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR identifies proton environments (e.g., diphenylethoxy aromatic protons at δ 6.8–7.2 ppm, hydroxyethyl piperazine protons at δ 2.5–3.5 ppm) .
    • ¹³C NMR confirms carbon backbone connectivity, especially for asymmetric centers in the propan-2-ol moiety .
  • Mass Spectrometry :
    • ESI-MS detects the molecular ion ([M+H]⁺) and validates the molecular weight .
    • HRMS ensures exact mass matches theoretical values (e.g., ±1 ppm accuracy) .
  • X-ray Powder Diffraction (XRPD) : Differentiates crystalline salt forms (dihydrochloride vs. free base) by unique diffraction patterns .

Advanced Research Questions

Q. How can researchers design studies to investigate CNS receptor binding kinetics and selectivity?

Methodological Answer :

  • Radioligand Binding Assays :
    • Use ³H-labeled analogs or competitive displacement assays with known ligands (e.g., serotonin/dopamine receptor antagonists) to measure Ki values .
    • Example protocol: Incubate compound with rat brain homogenates, quantify bound vs. free ligand via scintillation counting .
  • Functional Assays :
    • cAMP accumulation assays (for GPCR targets): Measure intracellular cAMP levels using ELISA or FRET-based sensors .
    • Patch-clamp electrophysiology : Assess ion channel modulation in neuronal cell lines .

Q. Data Interpretation :

  • Compare Kd (binding affinity) and EC50 (functional potency) to identify target selectivity. Discrepancies may indicate allosteric modulation .

Q. What strategies resolve contradictions in pharmacological data across in vitro vs. in vivo studies?

Methodological Answer : Common contradictions arise from:

  • Metabolic instability : Use liver microsome assays (human/rat) to quantify CYP450-mediated degradation. A high hepatic extraction ratio (>0.7) explains poor in vivo efficacy .
  • Blood-Brain Barrier (BBB) Penetration :
    • PAMPA-BBB assay : Predicts passive diffusion using artificial lipid membranes .
    • In situ perfusion : Quantify brain-to-plasma ratio in rodent models .
  • Protein Binding :
    • Equilibrium dialysis measures free vs. albumin-bound fractions. >95% binding reduces bioactive concentrations .

Case Study : If in vitro IC50 = 10 nM but in vivo ED50 = 10 mg/kg, prioritize improving metabolic stability via prodrug design or structural analogs .

Q. How to evaluate metabolic stability and identify major Phase I/II metabolites?

Methodological Answer :

  • Phase I Metabolism :
    • Incubate with human liver microsomes (HLM) + NADPH cofactor. Use LC-QTOF-MS to detect hydroxylated or N-dealkylated metabolites .
  • Phase II Metabolism :
    • Screen for glucuronidation/sulfation using UDP-glucuronosyltransferase (UGT) assays .
  • Metabolite Identification :
    • Fragmentation patterns (MS/MS) : Compare with synthetic standards (e.g., hydroxyethylpiperazine-O-glucuronide) .

Q. What computational methods predict structure-activity relationships (SAR) for piperazine derivatives?

Methodological Answer :

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Glide to model interactions with target receptors (e.g., 5-HT1A). Focus on hydrogen bonding with piperazine N-atoms and hydrophobic packing of diphenylethoxy groups .
  • QSAR Modeling :
    • Train models with MOE descriptors (logP, polar surface area) and bioactivity data. Validate via leave-one-out cross-validation (R² > 0.7) .

Case Study : Modifying the hydroxyethyl group to a methylsulfonyl group increased 5-HT1A affinity by 10-fold in analogs .

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